molecular formula C11H19NO3 B12984742 Ethyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate

Ethyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate

Cat. No.: B12984742
M. Wt: 213.27 g/mol
InChI Key: KNXGRMAQUAEHNX-UHFFFAOYSA-N
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Description

Ethyl 9-hydroxy-3-azabicyclo[331]nonane-1-carboxylate is a bicyclic compound that features a unique azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates . The reaction conditions often include the use of solvents like dioxane and catalysts such as methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carbonyl compounds.

    Reduction: Alcohols.

    Substitution: Oximes, hydrazones, and azines.

Mechanism of Action

The mechanism of action of ethyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate is unique due to its specific substitution pattern and the presence of a hydroxy group, which can participate in hydrogen bonding and other interactions. This makes it a versatile compound for various applications in synthesis and research.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

ethyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-2-15-10(14)11-5-3-4-8(9(11)13)6-12-7-11/h8-9,12-13H,2-7H2,1H3

InChI Key

KNXGRMAQUAEHNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCC(C1O)CNC2

Origin of Product

United States

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